molecular formula C8H9IO B1595423 1-Ethoxy-3-iodobenzene CAS No. 29052-00-4

1-Ethoxy-3-iodobenzene

Cat. No.: B1595423
CAS No.: 29052-00-4
M. Wt: 248.06 g/mol
InChI Key: UIGQMEPFSWIPHM-UHFFFAOYSA-N
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Description

1-Ethoxy-3-iodobenzene is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.06 g/mol. The purity is usually 95%.
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Preparation Methods

Direct Alkylation of 3-Iodophenol with Ethyl Iodide

Method Overview:
The most straightforward and widely reported method for preparing 1-ethoxy-3-iodobenzene involves the alkylation of 3-iodophenol with ethyl iodide under basic conditions.

Procedure Details:

  • A suspension of 3-iodophenol and potassium carbonate in ethanol is prepared.
  • Ethyl iodide is added to this mixture.
  • The reaction mixture is heated under reflux for 24 hours.
  • After completion, the mixture is filtered and concentrated.
  • The residue is extracted with diethyl ether and washed sequentially with aqueous sodium hydroxide, hydrochloric acid, sodium bicarbonate, and brine.
  • The organic layer is dried and purified by column chromatography (eluent: 4:1 petrol:ethyl ether).

Yield and Purity:

  • The product, this compound, is obtained as a colorless oil.
  • Typical isolated yields are around 72-77%.

Reaction Scheme:

Reagents Conditions Product Yield (%)
3-Iodophenol, K2CO3, EtOH Reflux, 24 h This compound 72-77

Notes:

  • Potassium carbonate acts as a base to deprotonate the phenol, facilitating nucleophilic substitution.
  • Ethyl iodide serves as the ethylating agent.
  • The reaction is robust and reproducible with good selectivity for the para-position relative to the iodine substituent.

Iodination Followed by Ethoxylation of Substituted Phenols

Method Overview:
Another approach involves initial iodination of substituted phenols followed by alkylation to introduce the ethoxy group.

Example:

  • Starting from 3-tert-butylphenol, iodination is performed using iodine and potassium hydroxide in aqueous medium.
  • The iodinated phenol intermediate is then reacted with ethyl iodide in ethanol with potassium carbonate under reflux to yield this compound derivatives.

Procedure Highlights:

  • The iodination step involves stirring iodine and potassium hydroxide with the phenol in water, resulting in rapid color change and formation of iodophenol.
  • The iodophenol is isolated and purified by extraction and chromatography.
  • Alkylation with ethyl iodide and potassium carbonate in ethanol under reflux affords the ethoxy-substituted iodophenol.

Yields and Purification:

  • The iodination step yields the iodophenol intermediate in high purity.
  • Subsequent alkylation yields the ethoxy-iodobenzene derivative as an oil or solid after purification.
  • Yields for the alkylation step are generally high, with reported values around 80-90% for analogous compounds.

Advantages:

  • This method allows for the introduction of additional substituents (e.g., tert-butyl) on the aromatic ring.
  • It is suitable for synthesizing substituted this compound analogs.

Hydrolysis and Ester Intermediate Route

Method Overview:
A more complex synthetic route involves preparing ester intermediates followed by hydrolysis to yield the target compound.

Key Points:

  • Acid ester derivatives are synthesized and then hydrolyzed (acidic, alkaline, or enzymatic) to the corresponding acid.
  • The acid is then converted to the desired this compound via substitution reactions.
  • This method is described in patent literature and is noted for higher purity and yield compared to earlier methods.

Experimental Conditions:

  • Hydrolysis is performed by refluxing with aqueous lithium hydroxide or other bases.
  • Reaction times range from several hours to overnight.
  • The product is isolated by crystallization after pH adjustment and phase separation.

Advantages:

  • Use of water as the diluent reduces environmental impact and cost.
  • The process is reproducible and scalable.
  • Provides high purity product suitable for pharmaceutical applications.

Palladium-Catalyzed Carbonylation and Subsequent Functionalization

Method Overview:
In some advanced synthetic sequences, this compound derivatives are intermediates in palladium-catalyzed carbonylation reactions to form esters or acids.

Details:

  • This compound or its analogs are subjected to carbonylation under CO pressure in the presence of palladium catalysts and bases.
  • Reaction conditions include heating at 65 °C under 40 psi CO pressure.
  • The products are purified by extraction and chromatography.

Relevance:

  • While this method is more focused on downstream functionalization, it demonstrates the synthetic utility of this compound and its derivatives.
  • The initial preparation of the iodinated ethoxybenzene is critical for these transformations.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Product Yield (%) Notes
1 3-Iodophenol Ethyl iodide, K2CO3, EtOH, reflux 24 h This compound 72-77 Simple, direct alkylation
2 3-tert-Butylphenol I2, KOH (iodination); then ethyl iodide, K2CO3, EtOH reflux Substituted this compound ~80-90 Allows substitution pattern control
3 Ester intermediates Hydrolysis with LiOH, acid/base This compound High High purity, environmentally friendly process
4 This compound Pd catalyst, CO, base, DMF, MeOH Carbonylated derivatives N/A For downstream functionalization, not direct synthesis

Properties

IUPAC Name

1-ethoxy-3-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9IO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGQMEPFSWIPHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347224
Record name 3-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29052-00-4
Record name 3-Iodophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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